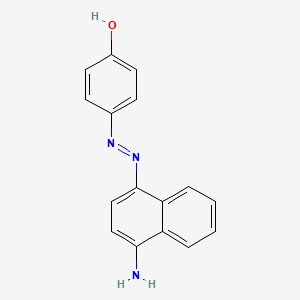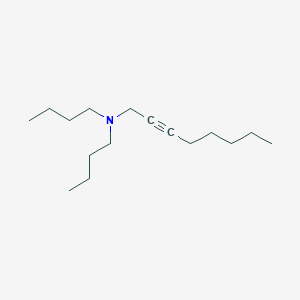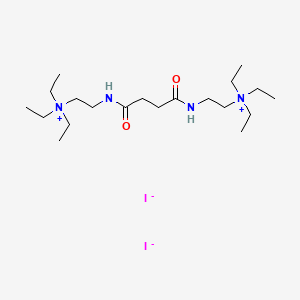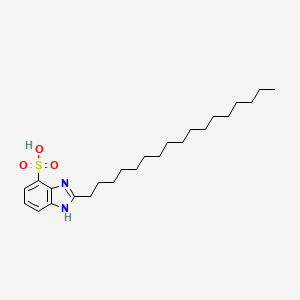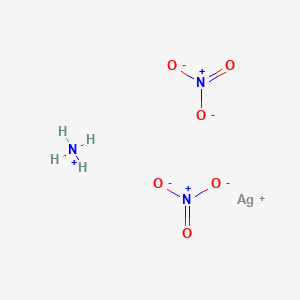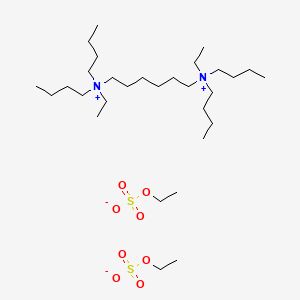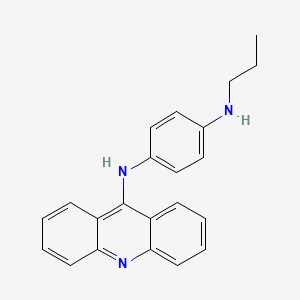
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a complex organic compound with the molecular formula C22H21N3. This compound is characterized by the presence of an acridine moiety linked to a benzene ring through a propyl chain. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with substituted benzene compounds. One common method includes the nucleophilic substitution reaction where acridine is reacted with 1-bromo-4-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit the activity of topoisomerases.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
作用机制
The primary mechanism of action of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, as it can prevent the proliferation of cancer cells .
相似化合物的比较
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as an antiseptic and in the treatment of bacterial infections.
Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .
属性
CAS 编号 |
75775-98-3 |
|---|---|
分子式 |
C22H21N3 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H21N3/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22/h3-14,23H,2,15H2,1H3,(H,24,25) |
InChI 键 |
RUFYSDBRNWYJSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


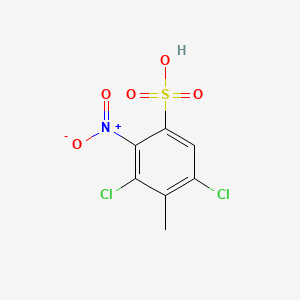
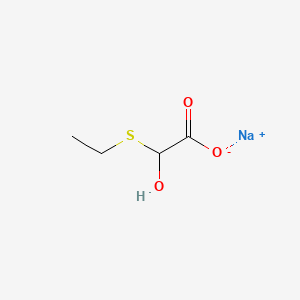
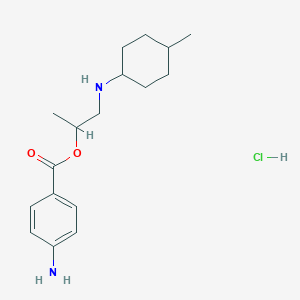
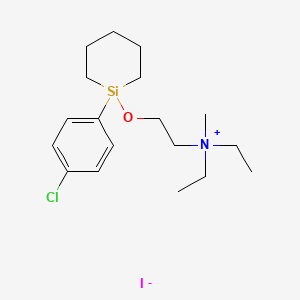
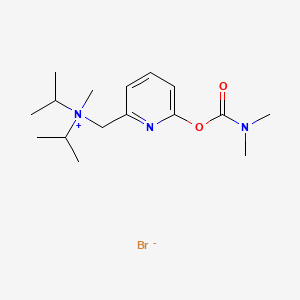
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
